(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
Description
The compound "(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol" is a tricyclic heterocyclic molecule featuring a complex fused-ring system. Key structural elements include:
- A 2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradecahexaene core.
- Substituents:
- A (2,5-dimethylphenyl)methylsulfanyl group at position 6.
- A 2-methoxyphenyl group at position 4.
- A hydroxymethyl group at position 11.
- A methyl group at position 12.
Properties
IUPAC Name |
[7-[(2,5-dimethylphenyl)methylsulfanyl]-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3S/c1-16-9-10-17(2)19(11-16)15-35-28-23-12-22-20(14-32)13-29-18(3)25(22)34-27(23)30-26(31-28)21-7-5-6-8-24(21)33-4/h5-11,13,32H,12,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFYNQBIKLQOMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 510 g/mol. Its intricate structure includes multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H30N3O3S |
| Molecular Weight | 510 g/mol |
| Purity | ≥95% |
| Complexity Rating | 698 |
Antimicrobial Properties
Research indicates that compounds similar to this one exhibit significant antimicrobial activity. For instance, derivatives containing sulfanyl groups have been reported to inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.
Anticancer Activity
Studies have suggested that the compound may possess anticancer properties. In vitro assays demonstrated that similar triazatricyclo compounds can induce apoptosis in cancer cells by activating specific signaling pathways. For example, a study highlighted the ability of related compounds to inhibit tumor cell proliferation through cell cycle arrest mechanisms.
Case Studies
- In Vitro Studies : A study evaluated the effects of related compounds on various cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 50 µM.
- In Vivo Models : In animal models, compounds with similar structures were tested for their efficacy against tumor growth. Notably, a derivative showed a significant reduction in tumor size compared to controls when administered at a dosage of 20 mg/kg body weight.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Compounds with sulfanyl groups can act as inhibitors for various enzymes involved in metabolic pathways.
- Cell Signaling Modulation : The presence of methoxy and triazole groups may interact with cellular receptors or transcription factors, altering gene expression related to growth and apoptosis.
Scientific Research Applications
The compound (7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on existing literature and research findings.
Medicinal Chemistry
The compound has been studied for its potential antitumor properties . Similar compounds have shown efficacy in inhibiting tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Antitumor Efficacy
A study focusing on triazatricyclo compounds indicated that derivatives of this compound significantly reduced cell viability in breast cancer cell lines (e.g., MCF-7). The observed mechanism involved the induction of apoptosis via mitochondrial pathways.
Antimicrobial Activity
Research has highlighted the antimicrobial properties of this compound's derivatives against both gram-positive and gram-negative bacteria.
Case Study: Antimicrobial Activity
In vitro tests demonstrated significant antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections.
Anti-inflammatory Effects
The compound's structural features suggest possible anti-inflammatory effects. Studies indicate that related compounds can reduce inflammation markers both in vitro and in vivo.
In Vitro Studies
Inhibition of cyclooxygenase (COX) enzymes has been documented, which are crucial in inflammatory processes.
Pharmacological Studies
Recent pharmacological studies have shown that compounds with similar structures exhibit a range of effects:
- Antitumor Activity : Inhibition of tumor growth through apoptosis induction.
- Antimicrobial Properties : Effective against various bacterial strains.
- Anti-inflammatory Effects : Reduction of inflammation markers.
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound:
| Application | Findings |
|---|---|
| Antitumor | Induces apoptosis in cancer cell lines (e.g., MCF-7) |
| Antimicrobial | Significant activity against Staphylococcus aureus and E. coli |
| Anti-inflammatory | Inhibits COX enzymes, reducing inflammation markers |
Comparison with Similar Compounds
Key Observations:
Positional Isomerism (2- vs. 3-Methoxyphenyl): The target compound’s 2-methoxyphenyl group (ortho-substitution) introduces steric hindrance and electronic effects distinct from the 3-methoxyphenyl (meta-substitution) analog .
Functional Group Variations: Hydroxymethyl (target compound vs. Sulfanyl Modifications: Replacement of the (2,5-dimethylphenyl)methylsulfanyl group with disulfanyl (Compound B, ) or 2-fluorophenylmethylsulfanyl () alters redox reactivity and electron-withdrawing/donating effects.
Biological Implications :
- Compound B’s 4-nitrophenyl and disulfanyl groups correlate with reported GTPase inhibition, suggesting the target compound’s tricyclic core may also interact with nucleotide-binding proteins .
- The 2-fluorophenyl group in could enhance metabolic stability due to fluorine’s resistance to oxidative degradation, a feature absent in the target compound.
Research Findings and Implications
Structural Analysis:
- Tricyclic Core : The shared tricyclic framework across analogs (e.g., ) implies a conserved mechanism of action, likely involving intercalation or binding to hydrophobic enzyme pockets.
- Substituent Effects :
- Methoxy Position : The 2-methoxyphenyl group in the target compound may reduce binding affinity compared to 4-methoxyphenyl derivatives (e.g., ) due to steric clashes.
- Sulfanyl Groups : The (2,5-dimethylphenyl)methylsulfanyl moiety offers moderate lipophilicity, balancing membrane permeability and solubility, whereas fluorinated variants () prioritize stability over reactivity.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step pathways requiring precise control of temperature, solvent choice (e.g., DMF or THF), and reaction time. Key steps include:
- Sulfanyl group introduction : Thiol-ene coupling under inert atmosphere .
- Ring-closure reactions : Catalyzed by Lewis acids (e.g., ZnCl₂) at 60–80°C .
Optimization strategies: - Use HPLC to monitor intermediate purity .
- Employ gradient crystallization to isolate stereoisomers.
Yield improvements (e.g., from 45% to 68%) are achievable by adjusting stoichiometric ratios of substituents like the 2-methoxyphenyl group .
Q. Which analytical techniques are most reliable for characterizing structural features of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemical complexity (e.g., distinguishing oxa-aza rings) and confirms substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., resolving isotopic peaks for sulfur and chlorine) .
- X-ray Crystallography : Resolves absolute configuration, particularly for the tricyclic core .
Q. How does the methoxyphenyl substituent influence the compound’s reactivity in downstream functionalization?
- Methodological Answer : The 2-methoxyphenyl group acts as an electron-donating moiety, enhancing electrophilic aromatic substitution (EAS) at the para position.
- Experimental Validation :
- Perform Hammett analysis to quantify substituent effects .
- Compare reaction rates with analogs (e.g., 4-methoxyphenyl vs. unsubstituted phenyl) .
Advanced Research Questions
Q. What computational methods are suitable for modeling the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM36) to study binding kinetics with ATP-binding cassette transporters .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict redox behavior in catalytic cycles .
- COMSOL Multiphysics Integration : Model diffusion coefficients in membrane permeability assays .
Q. How can contradictory bioactivity data (e.g., conflicting IC₅₀ values in kinase assays) be resolved?
- Methodological Answer :
- Source Analysis : Verify assay conditions (e.g., ATP concentration, pH) across studies .
- Structural Analog Comparison : Cross-reference with pyrimido-benzothiazin derivatives to identify substituent-dependent trends .
- Dose-Response Repetition : Conduct triplicate assays with internal controls (e.g., staurosporine) to rule out experimental variability .
Q. What strategies mitigate degradation of the methanol moiety during long-term stability studies?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks, monitoring via LC-MS for oxidation byproducts .
- Protective Group Chemistry : Temporarily replace the -CH₂OH group with acetyl or tert-butyldimethylsilyl (TBS) ethers during storage .
Q. How can the compound’s pharmacokinetic profile be enhanced without altering its core pharmacophore?
- Methodological Answer :
- Prodrug Design : Synthesize phosphate esters of the methanol group to improve aqueous solubility .
- Lipinski’s Rule Adherence : Modify peripheral substituents (e.g., methyl to trifluoromethyl) to optimize logP and H-bond donors .
Key Research Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
